molecular formula C7H6BrF2NS B6229529 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole CAS No. 2293870-74-1

2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole

Cat. No. B6229529
CAS RN: 2293870-74-1
M. Wt: 254.1
InChI Key:
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Description

2-Bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole (2-BTF) is a novel heterocyclic compound that has recently been studied for its potential uses in scientific research. 2-BTF is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one bromine atom. This compound has been demonstrated to possess interesting properties that make it a promising candidate for a wide variety of applications, including in the fields of biochemistry, physiology, and laboratory experiments.

Scientific Research Applications

2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole has been found to have a wide range of scientific research applications, including in the fields of biochemistry and physiology. In biochemistry, 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole has been found to be useful in the study of enzyme-catalyzed reactions, as it has been shown to be a potent inhibitor of several enzymes. In addition, 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole has been used to study the structure and function of proteins, and has been used to study the mechanism of action of drugs and other molecules. In physiology, 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole has been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins and other environmental factors on the body.

Mechanism of Action

The mechanism of action of 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole is not yet fully understood, however, it is thought to involve the binding of the compound to specific receptors in the body, which then triggers a cascade of biochemical and physiological effects. Specifically, 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole has been found to bind to the opioid receptor, which is a receptor involved in pain sensation and the regulation of mood. In addition, 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole has also been found to bind to the serotonin receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects
2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole has been found to have a wide range of biochemical and physiological effects. In general, 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole has been found to possess analgesic, anti-inflammatory, and anti-depressant effects. Specifically, 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole has been found to reduce pain sensation, reduce inflammation, and reduce levels of depression. In addition, 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole has also been found to possess anti-anxiety effects and to reduce levels of anxiety.

Advantages and Limitations for Lab Experiments

2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole has several advantages when used in laboratory experiments. First, 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole is relatively easy to synthesize, which allows for the synthesis of large quantities of the compound. Second, 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole is relatively stable, which allows for the storage of the compound for extended periods of time. Finally, 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole is relatively inexpensive, which makes it an attractive choice for laboratory experiments.
However, there are also some limitations to the use of 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole in laboratory experiments. First, 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole is a relatively new compound, and its full range of effects is not yet fully understood. Second, 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole is a relatively potent compound, and its effects can be difficult to control. Finally, 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole is a relatively large molecule, and its effects can be difficult to measure.

Future Directions

Given the potential of 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole, there are a number of possible future directions for its use in scientific research. First, further research could be conducted to further elucidate the mechanism of action of 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole, as well as to identify additional biochemical and physiological effects. Second, further research could be conducted to identify additional applications for 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole, such as in the fields of drug development and drug delivery. Third, further research could be conducted to improve the synthesis method for 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole, in order to make it more efficient and cost-effective. Finally, further research could be conducted to identify additional advantages and limitations for the use of 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole in laboratory experiments.

Synthesis Methods

2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole can be synthesized by a variety of methods, including the use of a palladium-catalyzed cyclization reaction. This reaction involves the reaction of a brominated cyclobutyl thiazole with a palladium catalyst to form 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at a temperature of 80-100°C. The reaction is typically completed within one hour, and yields of up to 95% can be achieved.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole involves the bromination of 4-(3,3-difluorocyclobutyl)-1,3-thiazole using bromine in acetic acid.", "Starting Materials": [ "4-(3,3-difluorocyclobutyl)-1,3-thiazole", "Bromine", "Acetic acid" ], "Reaction": [ "To a solution of 4-(3,3-difluorocyclobutyl)-1,3-thiazole in acetic acid, add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours until the reaction is complete.", "Quench the reaction by adding water and extract the product with an organic solvent.", "Purify the product by column chromatography to obtain 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole." ] }

CAS RN

2293870-74-1

Product Name

2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole

Molecular Formula

C7H6BrF2NS

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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